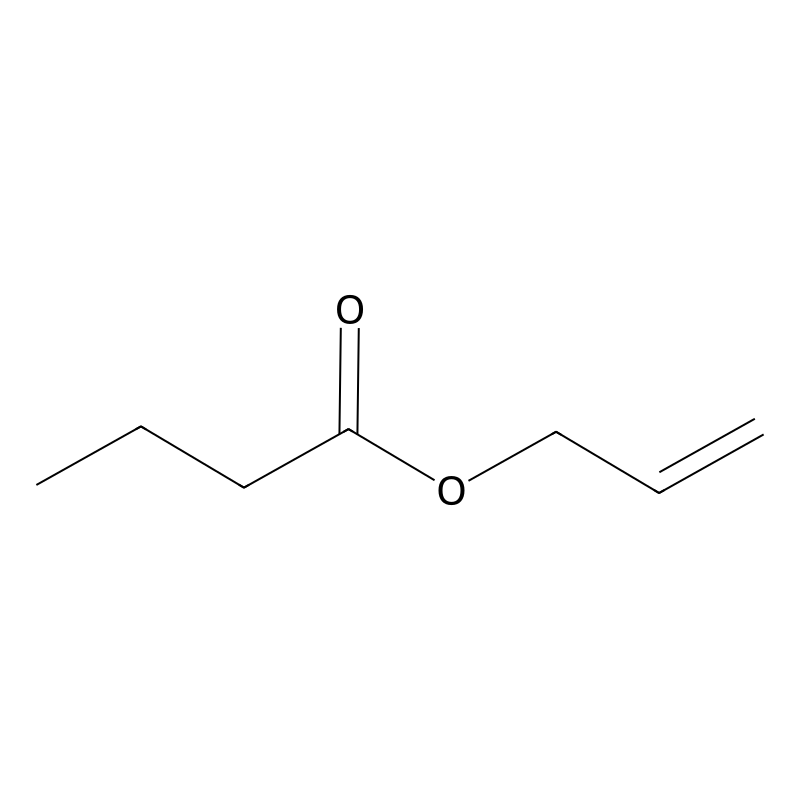

Allyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research

Allyl butyrate, an ester with a fruity-pineapple aroma, has seen limited exploration in scientific research. While it holds potential in various fields, a significant body of research is currently lacking.

Food Science

This compound finds use as a flavoring agent in the food industry, contributing fruity and tropical notes to various products []. However, research on its specific effects on taste perception or potential health implications is scarce.

Biomedical Research

Some preliminary studies suggest allyl butyrate might possess antimicrobial properties. For instance, one study investigated its potential to inhibit the growth of certain foodborne bacteria, but further research is needed to confirm and understand its efficacy and underlying mechanisms.

Future Directions

Given its limited exploration in scientific research, allyl butyrate presents opportunities for further investigation across various fields. Studies could explore its potential applications in:

- Food Science: Understanding its flavor profile and potential interactions with other ingredients to optimize food product development.

- Biomedical Research: Investigating its antimicrobial properties against a broader range of pathogens and exploring its potential as a natural food preservative or therapeutic agent.

- Environmental Science: Studying its potential for bioremediation or as a green solvent due to its volatile nature.

Allyl butyrate is an organic compound classified as a fatty acid ester, with the molecular formula and a CAS number of 2051-78-7. It is characterized by its fruity aroma, often reminiscent of apples or pineapples, making it a popular choice in the food industry as a flavoring agent. The compound is colorless to pale yellow in appearance and is known for its volatility and solubility in organic solvents .

Transesterification can occur when allyl butyrate reacts with another alcohol, resulting in the formation of a different ester and butyric acid. Additionally, allyl butyrate may participate in lipid peroxidation reactions, which are significant in biological systems .

Research indicates that allyl butyrate exhibits various biological activities. It has been studied for its potential antimicrobial properties against certain pathogens. Furthermore, its role in lipid metabolism suggests that it may influence metabolic pathways related to fatty acids. Some studies have also explored its effects on cellular signaling and apoptosis .

Allyl butyrate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of butyric acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This process typically requires heating to facilitate the reaction.

- Biocatalysis: Recent advancements have introduced enzymatic methods using immobilized lipases or other enzymes to catalyze the esterification process under milder conditions, enhancing selectivity and reducing by-products .

Allyl butyrate finds extensive applications across various industries:

- Food Industry: Primarily used as a flavoring agent in beverages, candies, and baked goods due to its pleasant aroma.

- Fragrance Industry: Employed in perfumes and cosmetics for its fruity scent.

- Chemical Industry: Serves as an intermediate in the synthesis of other chemical compounds and materials .

Studies on allyl butyrate's interactions have focused on its metabolic pathways and potential toxicological effects. Research indicates that it can interact with specific enzymes involved in lipid metabolism, which may influence its biological activity and safety profile. Its flammability and toxicity upon ingestion or skin contact necessitate careful handling .

Allyl butyrate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Aroma Characteristics | Common Uses |

|---|---|---|---|

| Allyl Butyrate | C7H12O2 | Fruity (apple-like) | Flavoring agent |

| Ethyl Butyrate | C6H12O2 | Fruity (pineapple-like) | Flavoring agent |

| Butyl Butyrate | C8H16O2 | Sweet | Solvent and flavoring agent |

| Methyl Butyrate | C5H10O2 | Fruity | Flavoring agent |

Uniqueness of Allyl Butyrate: Its distinctive fruity aroma sets it apart from other similar compounds, particularly in applications requiring specific flavor profiles.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.17 g/mol | |

| Boiling Point | 44–45°C (15 mmHg) | |

| Density | 0.902 g/mL (25°C) | |

| Refractive Index | 1.418 (20°C) | |

| CAS Number | 2051-78-7 | |

| EINECS Number | 218-129-8 |

Historical Context and Discovery

Allyl butyrate’s history is intertwined with the development of esterification techniques. While butyric acid (the parent acid of allyl butyrate) was first isolated in the early 19th century by Michel Eugène Chevreul, the synthesis of allyl esters gained prominence with the Fischer–Speier esterification method, introduced in 1895. This process involves refluxing carboxylic acids with alcohols under acidic conditions, enabling the production of esters like allyl butyrate.

The compound’s industrial relevance emerged in the 20th century, particularly in flavor chemistry, where its fruity aroma made it a sought-after ingredient. Modern synthetic routes, such as C–H oxidation methods, have further expanded its applications in organic synthesis.

Significance in Organic Chemistry

Allyl butyrate’s structure and reactivity make it valuable in diverse chemical processes:

Esterification and Functionalization

Allyl butyrate participates in transesterification, where its ester group reacts with alcohols to form new esters and regenerate butyric acid. This reaction is pivotal in modifying polymer backbones or synthesizing bioactive molecules.

| Reaction Type | Conditions | Products |

|---|---|---|

| Transesterification | Acid catalyst, elevated temp | New ester + butyric acid |

| Lipid Peroxidation | Radical initiators | Oxidized derivatives |

Radical Polymerization

Allyl butyrate undergoes radical polymerization to form polymers, a reaction influenced by the electron-withdrawing acyloxy group. Studies show its activation energy for polymerization is 26.0 kcal/mol, comparable to other allyl esters.

| Allyl Ester | Activation Energy (kcal/mol) | Molecular Weight (Mₙ) |

|---|---|---|

| Allyl acetate | 24.3 | 8,100 |

| Allyl butyrate | 26.0 | 4,000 |

| Allyl trimethylacetate | 26.8 | 2,800 |

C–H Oxidation for Complex Synthesis

Modern catalytic methods enable the direct synthesis of allyl butyrate from carboxylic acids and terminal olefins. For example, Pd(II)/sulfoxide-catalyzed systems achieve E-selective coupling, bypassing traditional multi-step oxidation/reduction sequences.

Classification and Nomenclature

IUPAC and Structural Designation

Allyl butyrate is systematically named prop-2-en-1-yl butanoate, reflecting the ester’s structure:

- Butanoate: Derived from butyric acid (CH₃CH₂CH₂COOH).

- Prop-2-en-1-yl: The allyl group (CH₂=CH-CH₂-) attached to the oxygen atom.

Synonyms and Identifiers

| Synonym | CAS/EINECS | Application Context |

|---|---|---|

| Allyl butanoate | 2051-78-7 | Flavoring agent |

| Butanoic acid 2-propenyl | 218-129-8 | Fragrance component |

| FEMA 2021 | – | Food additive code |

Functional Classification

Allyl butyrate is classified as:

- Fatty acid ester: A carboxylic ester derived from butyric acid.

- Aliphatic allyl ester: Part of a group characterized by a terminal allyl group.

- Flavoring agent: Recognized by regulatory bodies (e.g., FEMA, JECFA) for use in foods and beverages.

Molecular Formula and Weight

Allyl butyrate is an organic ester compound with the molecular formula C₇H₁₂O₂ [1] [2]. The compound has a molecular weight of 128.17 grams per mole [1] [2]. This molecular composition places allyl butyrate within the category of fatty acid esters, specifically as a derivative formed through the condensation of butyric acid and allyl alcohol [3]. The compound is registered under the Chemical Abstracts Service number 2051-78-7 and carries the European Community number 218-129-8 [1] [2].

The monoisotopic molecular weight of allyl butyrate is precisely 128.083730 atomic mass units [2]. This slight difference from the average molecular weight reflects the natural abundance of isotopes in the constituent elements. The molecular formula indicates the presence of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a specific structural configuration that defines the compound's chemical and physical properties [1] [4].

Structural Configuration and Bonding

Allyl butyrate exhibits the systematic name prop-2-enyl butanoate according to International Union of Pure and Applied Chemistry nomenclature [1] [5]. The structural framework consists of an ester functional group formed through the bonding of a butanoic acid moiety with an allyl alcohol component [6] [7]. The ester bond represents a carbon-oxygen double bond that is also singly bonded to a second oxygen atom, which connects to the allyl group [6].

The molecule contains a characteristic allyl group (CH₂=CH-CH₂-) attached to the ester oxygen, contributing to the compound's reactivity profile [8]. The allyl system represents a conjugated system where three p orbitals combine to form molecular orbitals, with the double bond providing electron delocalization that stabilizes the structure [8]. The ester linkage exhibits typical characteristics of carboxylic acid esters, including structural flexibility due to the low barrier for rotation about the carbon-oxygen-carbon bonds [6].

The canonical SMILES notation for allyl butyrate is CCCC(=O)OCC=C, which demonstrates the linear arrangement of the butanoic acid chain connected to the allyl group through the ester oxygen [1] [5]. The InChI key RMZIOVJHUJAAEY-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [1] [4].

Physical Properties

Boiling and Melting Points

Allyl butyrate demonstrates specific thermal transition points that characterize its physical behavior under varying temperature conditions [9] [10]. The compound exhibits a boiling point of 142-143 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [11]. Under reduced pressure conditions of 15 millimeters of mercury, the boiling point decreases significantly to 44-45 degrees Celsius [9] [10] [12].

The melting point of allyl butyrate is estimated at -62.68 degrees Celsius [10] [13]. This low melting point indicates that the compound remains in liquid state under typical ambient temperature conditions. The substantial difference between the melting and boiling points creates a wide liquid range, making allyl butyrate suitable for applications requiring liquid phase stability across various temperature ranges [10].

The flash point, which represents the lowest temperature at which vapor can ignite, occurs at 107 degrees Fahrenheit or approximately 42 degrees Celsius [10] [11] [12]. This relatively low flash point indicates the volatile nature of the compound and its tendency to produce flammable vapors at elevated temperatures [14].

Density and Viscosity

The density of allyl butyrate at 25 degrees Celsius is 0.902 grams per milliliter [9] [10] [12]. This density value places the compound in the category of materials lighter than water, which has implications for separation processes and mixing behavior with aqueous systems [12]. The specific gravity ranges from 0.8900 to 0.9100 at 25 degrees Celsius [11] [15], confirming the consistent density measurements across different analytical sources.

The relatively low density contributes to the compound's volatility characteristics and influences its behavior in vapor-liquid equilibrium systems [13]. While specific viscosity data for allyl butyrate was not extensively documented in the available literature, the compound's ester structure and molecular weight suggest it exhibits typical low-viscosity characteristics of small ester molecules [12].

Refractive Index

The refractive index of allyl butyrate at 20 degrees Celsius using the sodium D-line (n₂₀/D) ranges from 1.4050 to 1.4250 [11] [12] [15]. This optical property provides important information about the compound's molecular structure and purity assessment capabilities [12]. The refractive index value falls within the typical range for organic esters of similar molecular weight and structure [15].

The refractive index measurement serves as a critical parameter for quality control and identification purposes in analytical chemistry applications [16]. The specific value of 1.414 has been reported in literature sources as a reference standard for pure allyl butyrate [12] [16].

Solubility Parameters

Allyl butyrate exhibits limited water solubility with a measured value of 1.233 grams per liter at 25 degrees Celsius [10] [13]. This low aqueous solubility reflects the compound's predominantly hydrophobic character due to the hydrocarbon portions of both the butyl and allyl groups [17]. The logarithm of the partition coefficient between octanol and water (LogP) is 2.2, indicating a preference for organic phases over aqueous environments [10] [13].

The compound demonstrates good solubility in alcohols and other organic solvents [11] [17]. This solubility profile makes allyl butyrate suitable for use in non-aqueous formulations and organic synthesis applications [11]. The selective solubility characteristics contribute to the compound's effectiveness in flavor and fragrance applications where alcohol-based carriers are commonly employed [17].

Thermodynamic Properties

The vapor pressure of allyl butyrate at 39.67 degrees Celsius is 13.332 hectopascals [10] [13]. This vapor pressure value indicates moderate volatility under standard conditions, contributing to the compound's effectiveness as an aroma compound [18]. The relationship between temperature and vapor pressure follows typical patterns for organic esters, with increasing temperature leading to exponentially higher vapor pressures [18].

While comprehensive thermodynamic data specific to allyl butyrate is limited in the available literature, the compound's behavior can be estimated based on its molecular structure and similar ester compounds [19]. The thermodynamic properties influence the compound's phase behavior, chemical stability, and reaction kinetics in various applications [20] [21].

Organoleptic Properties

Allyl butyrate possesses distinctive organoleptic characteristics that make it valuable in flavor and fragrance applications [10] [11] [22]. The compound exhibits a complex aroma profile described as sweet, pungent, fruity, green, pineapple-like, waxy, and tropical [10] [11] [22]. The odor type is classified as fruity, with specific associations to peach and apricot fragrances [10] [11].

At a concentration of 10 parts per million, allyl butyrate demonstrates taste characteristics described as fruity, green, and tropical with sweet, fermented, and waxy nuances [10]. The threshold for detection of the characteristic fruity aroma occurs at relatively low concentrations, indicating high sensory potency [14] [11].

The organoleptic properties result from the molecular structure's interaction with olfactory receptors, where the ester functional group and allyl component contribute to the overall sensory perception [23]. The compound's volatility at room temperature enables effective aroma delivery, making it suitable for applications requiring immediate sensory impact [22].

Acid-Catalyzed Esterification

Acid-catalyzed esterification represents the most established synthetic approach for allyl butyrate production, employing various homogeneous and heterogeneous acid catalysts to facilitate the condensation reaction between butyric acid and allyl alcohol [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the carbonyl carbon of butyric acid is activated by protonation, rendering it more electrophilic toward nucleophilic attack by allyl alcohol [3] [4].

Homogeneous Acid Catalysts

Traditional homogeneous acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, which demonstrate high catalytic activity under moderate reaction conditions [5]. Sulfuric acid, the most commonly employed catalyst, typically achieves conversions of 90-95% with selectivities ranging from 95-98% when operating at temperatures between 60-110°C [2] [3]. The reaction mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of allyl alcohol, subsequent proton transfer steps, and elimination of water to yield the desired ester product [6] [7].

Heterogeneous Acid Catalysts

The development of solid acid catalysts has gained significant attention due to their advantages in product separation, catalyst recovery, and environmental considerations [8] [9]. Ion-exchange resins such as Dowex 50WX8-400 and Dowex 50WX2-400 have demonstrated exceptional performance, achieving conversions of 97.3% and 97.5% respectively with selectivities exceeding 98% [9]. Similarly, Amberlyst series catalysts, particularly Amberlyst 70 and Amberlyst 121, exhibit outstanding catalytic activity with conversions reaching 98.2% and 96.2% respectively under optimized conditions [9].

Recent investigations have explored amino acid-functionalized heteropolyacids as novel solid acid catalysts for butyric acid esterification. The glycine-functionalized tungstophosphoric acid catalyst [GlyH]1.0H2.0PW12O40 achieved an optimal butyl butyrate yield of 97.9% under conditions of alcohol/acid molar ratio of 1.4:1, catalyst amount of 4.8 weight percent, and reaction time of 2.5 hours [8] [10]. These superior esterification activities are attributed to the highly acidic nature of the catalysts, weak molecular transport resistance, and pseudoliquid catalysis modes [10].

Reaction Kinetics and Mechanism

Kinetic studies reveal that acid-catalyzed esterification follows second-order kinetics with activation energies typically ranging from 60-85 kilojoules per mole [8] [10]. The reaction rate is proportional to the concentration of hydrogen ions and follows the classical Fischer esterification mechanism involving six reversible steps: protonation, addition, deprotonation, protonation, elimination, and final deprotonation [3] [4] [6].

Fischer Esterification Process

The Fischer esterification process, first described by Emil Fischer and Arthur Speier in 1895, remains the predominant industrial method for allyl butyrate synthesis [2] [4]. This process involves the direct reaction of butyric acid with allyl alcohol in the presence of an acid catalyst under reflux conditions [2] [7].

Process Conditions and Optimization

Typical Fischer esterification conditions for allyl butyrate production involve temperatures of 60-110°C with reaction times varying from 1-10 hours depending on the specific catalyst employed [2] [4] [11]. The reaction is inherently equilibrium-limited, necessitating either the use of excess alcohol or continuous water removal to drive the reaction toward ester formation [2] [6]. Water removal techniques include azeotropic distillation using Dean-Stark apparatus or the incorporation of molecular sieves as drying agents [6] [11].

Industrial Implementation

Industrial Fischer esterification processes typically employ continuous stirred tank reactors or packed bed reactors with integrated water removal systems [11]. The process benefits from the use of non-polar solvents such as toluene or hexane to facilitate water removal and improve reaction kinetics [2] [4]. Recent developments have focused on reactive distillation systems that combine reaction and separation in a single unit operation, achieving higher conversion rates and energy efficiency [11].

Process Intensification

Modern Fischer esterification processes incorporate various intensification techniques to enhance reaction rates and selectivity. Microwave-assisted synthesis has emerged as a promising approach, reducing reaction times by 40-60% while maintaining high conversion rates [11]. Ultrasound enhancement represents another viable intensification method, achieving conversion improvements of 10-25% through enhanced mass transfer and cavitation effects [11] [12].

Enzyme-Mediated Synthesis

Rhodococcus Cutinase Applications

Rhodococcus cutinase has emerged as a highly effective biocatalyst for allyl butyrate synthesis through esterification reactions under mild conditions [13] [14]. This enzyme demonstrates remarkable substrate specificity and operational stability, making it particularly suitable for industrial applications requiring high product purity and environmental compatibility [13] [14].

Substrate Specificity and Performance

Extensive molecular docking analysis reveals that Rhodococcus cutinase exhibits optimal activity with C4-C6 alcohols, with hexyl alcohol showing the highest binding affinity and catalytic efficiency [13] [14]. In allyl butyrate synthesis reactions using alcohols of various chain lengths, the enzyme demonstrates substrate preference in the order: C6 > C4 > C8 > C10 > C2 [13] [14]. This specificity pattern correlates with the hydrophobicity of alcohol substrates and their accessibility to the enzyme active site [14].

Reaction Conditions and Optimization

Optimal reaction conditions for Rhodococcus cutinase-mediated allyl butyrate synthesis involve temperatures of 37-45°C and pH values between 7.0-8.0 [13] [14]. The enzyme maintains high activity in non-aqueous solvents including heptane, isooctane, hexane, and cyclohexane, with isooctane providing the most favorable environment for sustained catalytic activity [13] [14]. Under optimized conditions, the immobilized enzyme achieves conversions of 85-95% with excellent selectivity toward the desired ester product [14].

Immobilization and Reusability

Immobilized Rhodococcus cutinase demonstrates exceptional operational stability, maintaining synthesis efficiency for at least five consecutive days in isooctane solvent [13] [14]. The enzyme retains high activity through 5-8 reuse cycles, making it economically attractive for continuous production processes [14]. Continuous synthesis experiments demonstrate the production of 452 millimolar butyl butyrate by adding 100 millimolar substrate daily over five days [14].

Industrial Potential

The robust performance characteristics of Rhodococcus cutinase, including high substrate specificity, excellent reusability, and stable operation under mild conditions, position it as a promising candidate for industrial allyl butyrate production [14]. The enzyme's ability to function effectively in non-aqueous media eliminates water-related side reactions and simplifies product purification processes [13] [14].

Other Biocatalytic Approaches

Lipase-Catalyzed Synthesis

Various lipases have been investigated for allyl butyrate synthesis, each demonstrating unique substrate preferences and operational characteristics [15] [16] [17]. Candida antarctica lipase B exhibits high enantioselectivity in allyl alcohol esterification, achieving enantiomeric excesses exceeding 95% under optimized conditions [15] [18]. This enzyme particularly excels in the synthesis of optically active allyl esters through dynamic kinetic resolution processes [16] [18].

Candida rugosa lipase, when immobilized on modified Eupergit C support, demonstrates good activity for short-chain ester synthesis with 85% immobilization efficiency [19] [20]. The immobilized enzyme maintains optimal activity at pH 6.5 and temperatures of 55-60°C, significantly higher than the free enzyme [19]. In ethyl butyrate synthesis, which serves as a model for allyl butyrate production, the immobilized lipase achieves 65% yield in hexane solvent compared to 23% in solvent-free conditions [19] [20].

Combo Catalysis Systems

Innovative lipase-vanadium combo catalysis systems have been developed for the synthesis of optically active allyl esters [16] [18] [21]. These systems combine vanadium-oxo compounds for continuous substrate racemization with lipase-mediated chemo- and enantioselective esterification [16] [18]. The approach achieves regio- and enantioconvergent transformation of racemic allyl alcohols into optically active allyl esters with excellent enantioselectivities up to 99% enantiomeric excess and yields of 70-99% [18] [21].

Immobilization Strategies

Advanced immobilization techniques have been developed to enhance enzyme stability and reusability in ester synthesis applications [19] [20]. Modified supports such as ethylenediamine-treated Eupergit C activated with glutaraldehyde provide robust attachment while maintaining enzyme activity [19]. These immobilized biocatalysts demonstrate sustained activity through 6-8 reaction cycles, retaining 60% of initial activity after extended use [19] [20].

Industrial Production Methods

Industrial production of allyl butyrate employs various scaled-up processes designed to maximize efficiency, minimize costs, and ensure consistent product quality. Current industrial approaches range from traditional batch processes to advanced continuous flow systems with integrated separation technologies.

Batch Production Systems

Conventional batch Fischer esterification remains widely used in industrial settings due to its operational simplicity and equipment versatility [11]. These systems typically employ glass-lined or stainless steel reactors with capacities ranging from 1-50 cubic meters, achieving productivities of 50-150 kilograms per hour per cubic meter [11]. The process involves charging butyric acid and allyl alcohol in predetermined ratios, adding acid catalyst, and maintaining reaction temperature under reflux conditions with continuous water removal [11].

Continuous Flow Reactors

Advanced continuous flow reactor systems offer significant advantages in terms of productivity and energy efficiency [11]. These systems achieve productivities of 200-500 kilograms per hour per cubic meter while reducing energy consumption to 8-15 megajoules per kilogram of product [11]. The continuous operation enables better heat integration, consistent product quality, and reduced labor requirements compared to batch processes [11].

Reactive Distillation Technology

Reactive distillation represents the most energy-efficient industrial approach, combining reaction and separation in a single unit operation [11]. These systems achieve the highest productivities of 300-800 kilograms per hour per cubic meter with energy consumption as low as 6-12 megajoules per kilogram [11]. The technology eliminates the need for separate water removal steps by continuously distilling water as it forms, driving the equilibrium toward complete conversion [11].

Process Integration and Heat Recovery

Modern industrial facilities incorporate extensive heat integration networks to minimize energy consumption and operating costs [11]. Heat exchangers recover thermal energy from product streams to preheat feed materials, while vapor recompression systems reduce steam consumption in distillation operations [11]. These integration measures typically reduce overall energy requirements by 25-40% compared to conventional designs [11].

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable synthetic methodologies for allyl butyrate production, focusing on atom economy, renewable feedstocks, and waste minimization [22] [23] [24].

Solventless Synthesis

Solventless esterification represents a highly attractive green chemistry approach, eliminating organic solvent use while achieving atom economies of 95-98% [22] [23]. These processes typically employ neat reaction conditions with solid acid catalysts, achieving E-factors as low as 0.1-0.3 kilograms of waste per kilogram of product [22] [23]. Microwave irradiation enhancement enables solventless synthesis at moderate temperatures with 20-40% energy reduction compared to conventional heating [22] [24].

Water as Reaction Medium

The use of water as a reaction solvent represents a significant advancement in green esterification technology [25] [23]. Recent studies demonstrate that water can be as effective as organic solvents for allyl compound transformations when combined with appropriate catalyst systems [25]. These aqueous processes achieve atom economies of 90-95% while maintaining low environmental impact and simplified product purification [25] [23].

Renewable Feedstock Utilization

Integration of renewable feedstocks, particularly biomass-derived butyric acid and bio-based allyl alcohol, enhances the sustainability profile of allyl butyrate production [26] [22] [23]. Fermentation-based butyric acid production from agricultural waste streams provides an environmentally benign alternative to petroleum-derived precursors [26]. These renewable feedstock approaches achieve sustainability scores of 9.2 out of 10 while maintaining competitive production economics [22].

Biocatalytic Green Processes

Enzymatic synthesis pathways represent the epitome of green chemistry principles, operating under mild conditions with high selectivity and minimal waste generation [22] [23] [24]. Biocatalytic processes achieve energy reductions of 30-50% compared to conventional methods while maintaining sustainability scores of 8.8 out of 10 [22]. The use of immobilized enzymes further enhances process sustainability through catalyst recovery and reuse [24].

Ionic Liquid Media

Ionic liquids have emerged as promising green solvents for esterification reactions, offering tunable properties and easy recyclability [22] [23]. These systems achieve atom economies of 88-94% with moderate E-factors of 0.3-0.8 kilograms of waste per kilogram of product [22]. The non-volatile nature of ionic liquids eliminates solvent emissions while enabling catalyst immobilization and easy product separation [23].

Process Intensification Technologies

Advanced process intensification techniques, including microwave irradiation and ultrasonic activation, significantly enhance the greenness of allyl butyrate synthesis [22] [24]. Microwave-assisted processes achieve 40-60% energy reduction while maintaining high conversion rates and selectivities [22]. Ball milling represents another green intensification approach, enabling solvent-free synthesis with 35-55% energy savings compared to conventional methods [24].

Life Cycle Assessment

Physical Description

XLogP3

Boiling Point

Density

Melting Point

-80 °C

-80°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]